2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid
Overview
Description
2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid is a chemical compound with the molecular formula C13H7F4NO3 and a molecular weight of 301.20 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a phenoxy group attached to an isonicotinic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid typically involves several steps. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation.
Chemical Reactions Analysis
2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts such as palladium. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid can be compared to similar compounds such as:
2-Fluoro-3-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and fluoro groups but lacks the isonicotinic acid moiety.
2-(Trifluoromethyl)phenylacetic acid: Similar in having a trifluoromethyl group, but with a different core structure.
α,α,α,2-Tetrafluoro-m-toluic acid: Contains multiple fluorine atoms but differs in its overall structure and functional groups.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenoxy]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-11-8(13(15,16)17)2-1-3-9(11)21-10-6-7(12(19)20)4-5-18-10/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGLVBTWPAHNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=NC=CC(=C2)C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167848 | |
Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-54-9 | |
Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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